molecular formula C16H11ClO5S B2806183 (Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 623122-58-7

(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No.: B2806183
CAS No.: 623122-58-7
M. Wt: 350.77
InChI Key: VYCNGHZEGZJBNQ-NVNXTCNLSA-N
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Description

(Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C16H11ClO5S and its molecular weight is 350.77. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Base Catalysed Rearrangement : A process for preparing 1,2-benzisoxazole-3-methanesulfonates and 4-oximino-2,3-dihydrobenzoxathiin-2,2-dioxides (sultone oximes) is described. These compounds, including variants of the chemical structure , are significant intermediates in the synthesis of zonisamide, an anticonvulsant drug (Arava et al., 2007).

  • Synthesis Through Insertion of Sulfur Dioxide : A method involving a three-component reaction that includes sulfur dioxide and results in methanesulfonohydrazides demonstrates the versatility of similar chemical structures in organic synthesis (An, Zheng, & Wu, 2014).

  • Crystal Structure and Ring Openings : Detailed analysis of related compounds' crystal structures and their ring openings offer insights into their chemical behavior, which can be critical for pharmaceutical and industrial applications (Upadhyaya et al., 1997).

Catalytic and Reaction Studies

  • Cerium(IV) Methanesulfonate Oxidation : The study of oxidation reactions, like those of o-nitrotoluene by cerium(IV) methanesulfonate, sheds light on the potential catalytic roles of methanesulfonate compounds in industrial chemical processes (Lozar & Savall, 1995).

Pharmaceutical and Medicinal Chemistry

  • Anti-Acetylcholinesterase Activity : Research on derivatives of similar chemical structures, such as methanesulfonates, for their anti-acetylcholinesterase activity, demonstrates the potential for these compounds in the development of new therapeutic agents (Holan, Virgona, & Watson, 1997).

  • Carbamazepine Salt Forms : The creation of new salt forms of pharmaceutical compounds, including methanesulfonic acid salts, indicates the importance of such chemical structures in enhancing drug properties (Eberlin, Eddleston, & Frampton, 2013).

Environmental and Material Sciences

  • Hydrolytic Stability of Polymers : Studies on the hydrolytic stability of polymers in methanesulfonic acid, which may include related compounds, provide insights into the durability of materials used in various industries (Kim, Einsla, Tchatchoua, & Mcgrath, 2005).

Properties

IUPAC Name

[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO5S/c1-23(19,20)22-11-6-7-12-14(9-11)21-15(16(12)18)8-10-4-2-3-5-13(10)17/h2-9H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCNGHZEGZJBNQ-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.